molecular formula C10H7NO2 B029167 Quinoline-3-carboxylic acid CAS No. 6480-68-8

Quinoline-3-carboxylic acid

Cat. No. B029167
Key on ui cas rn: 6480-68-8
M. Wt: 173.17 g/mol
InChI Key: DJXNJVFEFSWHLY-UHFFFAOYSA-N
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Patent
US06218393B1

Procedure details

A mixture of 3-quinolinecarboxylic acid (1.73 g, 10.0 mmol) in trifluoroacetic acid (20 ml) with platinum dioxide (200 mg) was shaken in a Parr vessel at 10-15 psi. After 90 minutes the reaction mixture was filtered and the solvent removed in vacuo to yield an oil. The oil was added dropwise onto diethyl ether yielding a white solid which was collected by filtration and then recrystallised from ethyl acetate/hexane to yield the title compound as a white solid (770 mg).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([OH:13])=[O:12])[CH:2]=1>FC(F)(F)C(O)=O.[Pt](=O)=O>[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[C:3]([C:11]([OH:13])=[O:12])[CH:2]=1

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr vessel at 10-15 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 90 minutes the reaction mixture was filtered
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
ADDITION
Type
ADDITION
Details
The oil was added dropwise onto diethyl ether yielding a white solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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